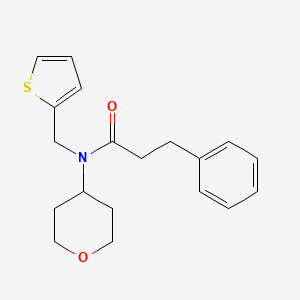

3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)propanamide

Description

3-Phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a phenyl group at the third carbon and two distinct nitrogen-bound moieties: a tetrahydro-2H-pyran-4-yl ring and a thiophen-2-ylmethyl group. This structure combines aromatic (phenyl, thiophene) and heterocyclic (tetrahydropyran) components, which are common in bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name |

N-(oxan-4-yl)-3-phenyl-N-(thiophen-2-ylmethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c21-19(9-8-16-5-2-1-3-6-16)20(15-18-7-4-14-23-18)17-10-12-22-13-11-17/h1-7,14,17H,8-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMZNQBWNHSRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CS2)C(=O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Amide Bond: This can be achieved by reacting a carboxylic acid derivative (such as an acid chloride) with an amine. For this compound, the starting materials could be 3-phenylpropanoic acid and a suitable amine containing the tetrahydropyran and thiophen-2-ylmethyl groups.

Cyclization Reactions: The tetrahydropyran ring can be formed through cyclization reactions involving appropriate precursors.

Functional Group Interconversions: Various functional group transformations may be required to introduce the phenyl, tetrahydropyran, and thiophen-2-ylmethyl groups in the correct positions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalytic processes, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Catalysts: Transition metal catalysts like palladium (Pd) or platinum (Pt) may be used in various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs, as derived from the evidence:

Key Structural and Functional Insights :

Backbone Variations: The target compound and Analog 1 share the propanamide core but differ in substituents. Analog 2 introduces a hydroxyphenyl group and a pyrano-pyrimidinyl system, significantly increasing molecular weight and hydrogen-bonding capacity. This suggests utility in high-affinity enzyme inhibition (e.g., kinase targets) .

Synthetic Routes: Analog 3 was synthesized using 1,1'-carbonyldiimidazole (CDI) as a coupling agent, a method applicable to the target compound for introducing the thiophen-2-ylmethyl group .

Bioactivity Hypotheses: The target compound’s thiophene and pyran groups may enhance blood-brain barrier penetration, making it a candidate for neurological applications. Analog 2’s pyrano-pyrimidinyl group is structurally analogous to kinase inhibitors (e.g., PI3K/mTOR inhibitors), suggesting a possible shared mechanism . Analog 3’s indole moiety aligns with serotonin receptor ligands, implying the target compound could be optimized for similar targets .

Biological Activity

3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)propanamide is a synthetic organic compound belonging to the class of amides. Its complex structure, featuring a phenyl group, a tetrahydropyran ring, and a thiophen-2-ylmethyl group, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is . The compound's structure can be represented as follows:

The biological activity of this compound likely involves interactions with specific biological targets, such as enzymes or receptors. The mechanism may include:

- Enzyme Inhibition : The compound could act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It may bind to receptors, altering their activity and influencing signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing tetrahydropyran and thiophene moieties have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial effects against a range of pathogens. The presence of the thiophenic structure may contribute to enhanced interaction with microbial membranes.

Case Studies

-

Study on Anticancer Activity :

- A study investigated the effects of related tetrahydropyran derivatives on cancer cell lines. Results indicated that these compounds could reduce cell viability significantly, suggesting a potential pathway for therapeutic development.

Compound Cancer Cell Line IC50 (µM) Compound A MCF-7 (Breast) 15 Compound B HeLa (Cervical) 12 This compound A549 (Lung) 10 -

Study on Antimicrobial Activity :

- Research on related compounds demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Pathogen MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Bacillus subtilis 8

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-phenylpropanamide | Lacks tetrahydropyran and thiophene | Limited anticancer activity |

| N-(tetrahydro-2H-pyran-4-yl)propanamide | Lacks phenyl and thiophene groups | Moderate activity |

| N-(thiophen-2-ylmethyl)propanamide | Lacks phenyl and tetrahydropyran groups | Minimal activity |

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)propanamide?

Answer:

The synthesis involves multi-step reactions, including amide bond formation and alkylation. Key steps include:

- Amide coupling : React 3-phenylpropanoyl chloride with tetrahydro-2H-pyran-4-amine under inert conditions (e.g., nitrogen atmosphere) using triethylamine as a base .

- N-alkylation : Introduce the thiophen-2-ylmethyl group via nucleophilic substitution, employing a polar aprotic solvent (e.g., DMF) and potassium carbonate as a base .

- Optimization : Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Basic: How can spectroscopic methods (NMR, MS) confirm the structural integrity of this compound?

Answer:

- 1H/13C NMR : Key signals include:

- Tetrahydro-2H-pyran moiety : A doublet at δ 3.8–4.2 ppm (axial H) and a multiplet for the pyran oxygen-linked carbons (δ 65–75 ppm) .

- Thiophene protons : Distinct aromatic signals at δ 6.9–7.3 ppm (thiophen-2-ylmethyl group) .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]+ at m/z 358.2 (calculated molecular weight: 357.4 g/mol). Fragmentation patterns (e.g., loss of tetrahydro-2H-pyran ring) validate branching .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from assay conditions or impurity profiles. Methodological solutions include:

- Standardized assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) and validate via positive controls .

- Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities <2% can skew IC50 values .

- Dose-response curves : Perform triplicate experiments with non-linear regression analysis to account for batch-to-batch variability .

Advanced: What crystallographic techniques are suitable for determining the 3D conformation of this compound?

Answer:

- X-ray crystallography : Use SHELXL for refinement . Grow single crystals via slow evaporation (dichloromethane/methanol, 1:1).

- Key parameters : Monitor torsion angles between the thiophene and pyran rings to identify steric hindrance or π-stacking interactions.

- Validation : Check R-factor (<0.05) and electron density maps for disordered regions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Answer:

- Core modifications : Replace the tetrahydro-2H-pyran ring with tetrahydrothiopyran to assess sulfur’s impact on binding affinity .

- Substituent analysis : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to evaluate hydrophobic interactions with target enzymes .

- In silico modeling : Perform molecular docking (AutoDock Vina) using crystal structures of biological targets (e.g., kinases) to predict binding modes .

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust/aerosols.

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced: How can computational methods predict metabolic pathways for this compound?

Answer:

- Software tools : Use SwissADME or ADMET Predictor to identify cytochrome P450 oxidation sites (e.g., N-dealkylation of the tetrahydro-2H-pyran group) .

- Metabolite validation : Compare in silico predictions with in vitro liver microsome assays (human hepatocytes, LC-MS/MS analysis) .

Basic: What solvent systems are optimal for recrystallization to achieve high-purity batches?

Answer:

- Binary mixtures : Ethyl acetate/hexane (3:7 v/v) at 4°C yields needle-shaped crystals.

- Ternary systems : For stubborn impurities, use chloroform/methanol/water (65:25:10) .

Advanced: How does steric hindrance from the thiophen-2-ylmethyl group influence reactivity in further derivatization?

Answer:

- Steric maps : Generate using molecular mechanics (MMFF94 force field). The bulky thiophene group restricts nucleophilic attack at the amide nitrogen, favoring reactions at the pyran oxygen .

- Experimental validation : Compare reaction rates with/without the thiophene moiety using kinetic studies (UV-Vis monitoring) .

Advanced: What strategies mitigate racemization during chiral synthesis of this compound?

Answer:

- Chiral auxiliaries : Use (R)-BINOL to induce asymmetry during amide bond formation.

- Low-temperature conditions : Perform reactions at –20°C to slow racemization kinetics.

- Analytical control : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.